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Compound of Interest

Compound Name: FIIN-3

Cat. No.: B15612566 Get Quote

FIIN-3 is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family,

a group of receptor tyrosine kinases crucial in cell proliferation, differentiation, and migration.[1]

[2][3] It covalently binds within the ATP-binding pocket, effectively inhibiting both wild-type and

certain drug-resistant mutant forms of FGFRs.[4] Notably, FIIN-3 also exhibits significant

activity against the Epidermal Growth Factor Receptor (EGFR), classifying it as a dual

FGFR/EGFR inhibitor.[2][5]

This guide provides a comprehensive comparison of FIIN-3's selectivity profile against other

FGFR inhibitors, supported by quantitative data and detailed experimental protocols.

FIIN-3 Potency and Selectivity Profile
FIIN-3 demonstrates potent inhibitory activity across the four members of the FGFR family. Its

irreversible mechanism of action allows it to be effective against gatekeeper mutations that

confer resistance to other inhibitors.[4] However, its potent inhibition of EGFR is a critical

aspect of its selectivity profile that must be considered during experimental design and

interpretation of results.[2]

Table 1: FIIN-3 Inhibitory Potency (IC50) Across FGFR
Family and EGFR
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Target IC50 (nM)

FGFR1 13.1[1][2][3]

FGFR2 21[1][2][3]

FGFR3 31.4[1][2][3]

FGFR4 35.3[1][2][3]

EGFR 43[2][5]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the kinase

activity in vitro.

Comparative Selectivity with Alternative FGFR
Inhibitors
To contextualize the selectivity of FIIN-3, it is useful to compare its activity with other well-

characterized FGFR inhibitors. These alternatives range from pan-FGFR inhibitors with varying

potency to compounds with greater selectivity for specific FGFR family members or other

kinase families.

Table 2: Comparative IC50 Values of Various FGFR
Inhibitors (nM)
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Inhibitor FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)

Other
Notable
Targets
(IC50 nM)

FIIN-3 13.1[1] 21[1] 31.4[1] 35.3[1]
EGFR (43)[2]

[5]

FIIN-2 3.09[1] 4.3[1] 27[1] 45.3[1] -

Infigratinib

(BGJ398)
0.9[1] 1.4[1] 1[1]

>40x

selective vs

FGFR4[1]

VEGFR2

(>40x

selective)[1]

Pemigatinib 0.4[1] 0.5[1] 1.2[1] 30[1] -

Zoligratinib 9.3[1] 7.6[1] 22[1] 290[1] -

Dovitinib

(TKI258)
8[1] - 9[1] -

FLT3 (1), c-

Kit (2),

VEGFR1-4

(8-13)[1]

Nintedanib 69[1] 37[1] 108[1] -

VEGFR1-3

(13-34),

PDGFRα/β

(59-65)[1]

Kinome-Wide Selectivity Assessment
Beyond primary targets, a comprehensive understanding of an inhibitor's selectivity requires

profiling against a broad panel of kinases. This "kinome scan" can reveal potential off-target

effects that might lead to unexpected biological activities or toxicity.[6][7][8] Platforms like

KINOMEscan® from DiscoverX (now part of Eurofins) quantify the binding of an inhibitor to

hundreds of kinases.[9][10][11]

The selectivity of FIIN-3 has been quantified using the DiscoverX KINOMEscan platform,

yielding selectivity scores (S-scores) that represent the fraction of kinases bound by the

inhibitor at a given concentration. Lower S-scores indicate higher selectivity.
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S(1) = 0.04: At a concentration of 1 µM, FIIN-3 binds to 4% of the kinases in the panel.[5]

S(10) = 0.08: At a concentration of 10 µM, FIIN-3 binds to 8% of the kinases in the panel.[5]

Experimental Protocols & Methodologies
Accurate determination of an inhibitor's selectivity profile relies on robust and well-defined

experimental protocols. Below are methodologies for key assays used in kinase inhibitor

profiling.

In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of an inhibitor

against a panel of purified kinases.[12]

1. Materials:

Purified recombinant kinases (panel of interest).

Specific peptide or protein substrates for each kinase.

Inhibitor stock solution (e.g., 10 mM in DMSO).

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Brij-35).

[γ-³³P]ATP (radiolabeled ATP).

Unlabeled ATP solution.

384-well plates.[13][14]

Phosphocellulose filter plates.

Scintillation counter.

2. Procedure:
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Prepare Inhibitor Dilutions: Create a serial dilution series of the test inhibitor (e.g., FIIN-3) in

DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.[12]

Assay Plate Preparation: Add kinase reaction buffer to the wells of a 384-well plate.

Add Kinase: Dispense the appropriate amount of each specific kinase into designated wells.

[14]

Add Inhibitor: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the

inhibitor to bind to the kinases.[12]

Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and

[γ-³³P]ATP. The concentration of unlabeled ATP should be near the Michaelis constant (Km)

for each kinase to ensure accurate IC50 determination.[12]

Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.

[14]

Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto

phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while

unincorporated [γ-³³P]ATP is washed away.

Quantification: Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor

concentration relative to the DMSO control. Determine IC50 values by fitting the data to a

dose-response curve.

Alternative Method: Differential Scanning Fluorimetry
(DSF)
DSF is a rapid and cost-effective method for profiling kinase inhibitors that does not require an

active enzyme or specific substrate.[15] It measures the thermal stability of a protein. Ligand

binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

This change in Tm can be used to quantify the binding affinity of an inhibitor.[15]
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Click to download full resolution via product page

Caption: Simplified FGFR signaling cascade and the inhibitory action of FIIN-3.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for an in vitro radiometric kinase inhibitor profiling assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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